molecular formula C7H16BBrO2 B135683 Diisopropyl(bromomethyl)boronate CAS No. 137297-49-5

Diisopropyl(bromomethyl)boronate

Cat. No.: B135683
CAS No.: 137297-49-5
M. Wt: 222.92 g/mol
InChI Key: FNHYYZNZIWONBQ-UHFFFAOYSA-N
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Description

Diisopropyl(bromomethyl)boronate is an organoboron compound with the molecular formula C7H16BBrO2. It is a boronic ester that features a bromomethyl group attached to the boron atom. This compound is used in various chemical reactions and has applications in organic synthesis, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diisopropyl(bromomethyl)boronate can be synthesized through the reaction of diisopropylborane with bromomethane. The reaction typically occurs in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the boronate ester. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Diisopropyl(bromomethyl)boronate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This reaction involves the coupling of the boronate ester with an aryl or vinyl halide in the presence of a palladium catalyst.

    Oxidation Reactions: The boronate ester can be oxidized to form boronic acids or other boron-containing compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Coupling Reactions: Reagents include aryl or vinyl halides, palladium catalysts, and bases such as potassium carbonate or sodium hydroxide. The reactions are usually performed in solvents like toluene or ethanol.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or sodium perborate are used to convert the boronate ester to boronic acids.

Major Products Formed

    Substitution Reactions: The major products are the substituted boronate esters, which can be further functionalized.

    Coupling Reactions: The primary products are biaryl or vinyl-aryl compounds, which are valuable intermediates in organic synthesis.

    Oxidation Reactions: The main products are boronic acids or other oxidized boron compounds.

Scientific Research Applications

Diisopropyl(bromomethyl)boronate has several scientific research applications, including:

    Chemistry: It is widely used in organic synthesis for the formation of carbon-carbon bonds through coupling reactions. It serves as a versatile intermediate in the synthesis of complex molecules.

    Biology: The compound is used in the development of boron-containing drugs and bioactive molecules. Boronic esters have shown potential in enzyme inhibition and as therapeutic agents.

    Medicine: Research is ongoing to explore the use of boron-containing compounds in cancer treatment and other medical applications. This compound is being investigated for its potential in drug delivery systems.

    Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals. The compound’s reactivity and versatility make it valuable in various industrial processes.

Mechanism of Action

The mechanism of action of diisopropyl(bromomethyl)boronate involves its ability to participate in various chemical reactions. In coupling reactions, the boronate ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The bromomethyl group acts as a leaving group, facilitating the formation of new bonds.

In biological systems, boronic esters can interact with enzymes and other biomolecules, potentially inhibiting their activity. The exact molecular targets and pathways involved depend on the specific application and the structure of the boronic ester.

Comparison with Similar Compounds

Diisopropyl(bromomethyl)boronate can be compared with other boronic esters and boron-containing compounds, such as:

    Phenylboronic Acid: Unlike this compound, phenylboronic acid is commonly used in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It has a simpler structure and different reactivity.

    Pinacolborane: This compound is used in hydroboration reactions and has different reactivity compared to this compound. It is often used to introduce boron into organic molecules.

    Triisopropylborate: Similar to this compound, triisopropylborate is used in organic synthesis. it lacks the bromomethyl group, which affects its reactivity and applications.

The uniqueness of this compound lies in its bromomethyl group, which provides additional reactivity and versatility in chemical reactions.

Properties

IUPAC Name

bromomethyl-di(propan-2-yloxy)borane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16BBrO2/c1-6(2)10-8(5-9)11-7(3)4/h6-7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHYYZNZIWONBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CBr)(OC(C)C)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16BBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376285
Record name Diisopropyl(bromomethyl)boronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137297-49-5
Record name Diisopropyl(bromomethyl)boronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diisopropyl (Bromomethyl)boronate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Diisopropyl(bromomethyl)boronate
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Q & A

Q1: What is the significance of Diisopropyl (Bromomethyl)boronate in the synthesis of (Hydroxymethyl)boronic acid?

A: Diisopropyl (Bromomethyl)boronate serves as a crucial starting material in the synthesis of (Hydroxymethyl)boronic acid. According to the research paper "Preparation and Properties of (Hydroxymethyl)boronic Acid and its Pinanediol Ester," hydrolyzing Diisopropyl (Bromomethyl)boronate leads to the formation of (Hydroxymethyl)boronic acid. [] This acid can then be further reacted with pinanediol to yield pinanediol (hydroxymethyl)boronate, a valuable intermediate in asymmetric synthesis. []

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